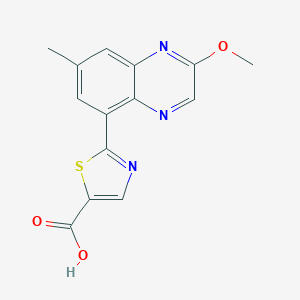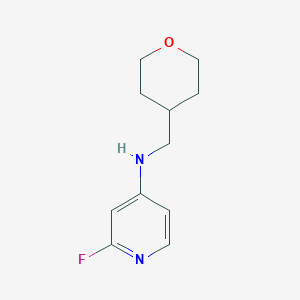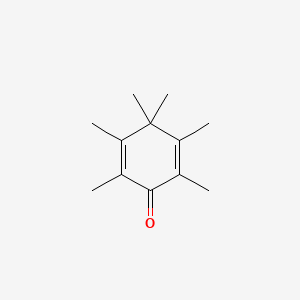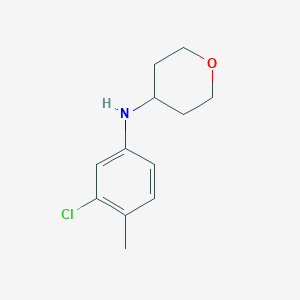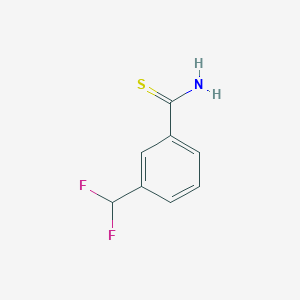
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative (such as an ester or an acid chloride) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Introduction of the cyclopropyl group: This step might involve the use of cyclopropyl-containing reagents or intermediates.
Incorporation of the difluoropyrrolidinyl group: This can be done through nucleophilic substitution reactions using appropriate fluorinated pyrrolidine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or pyrrolidinyl moieties.
Reduction: Reduction reactions might target the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazoles can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The difluoropyrrolidinyl group might enhance binding affinity or selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyl-1,2,4-oxadiazole: Known for its antimicrobial properties.
3,5-Dimethyl-1,2,4-oxadiazole: Used in the synthesis of pharmaceuticals.
4,5-Dihydro-1,2,4-oxadiazole: Studied for its potential as a bioactive compound.
Uniqueness
5-Cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole is unique due to the presence of the cyclopropyl and difluoropyrrolidinyl groups, which may confer distinct chemical and biological properties compared to other oxadiazoles.
Eigenschaften
Molekularformel |
C9H11F2N3O |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
5-cyclopropyl-3-(4,4-difluoropyrrolidin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H11F2N3O/c10-9(11)3-6(12-4-9)7-13-8(15-14-7)5-1-2-5/h5-6,12H,1-4H2 |
InChI-Schlüssel |
QXZAHYMDJGPNKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=NO2)C3CC(CN3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


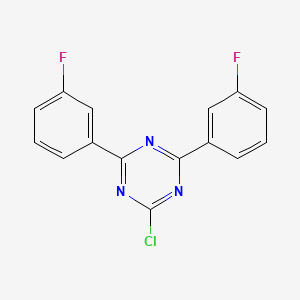
![(1S,4S,5S)-1-(Thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13336714.png)
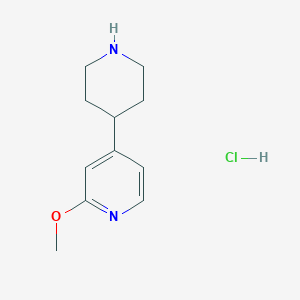
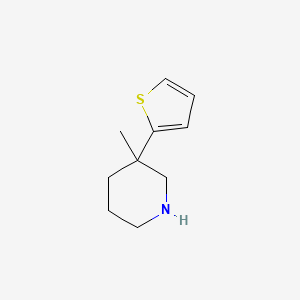


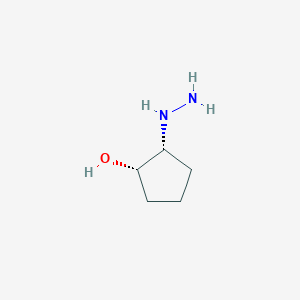
![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)

